4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
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Description
4-methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.14601035 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C17H22F3N4O2 and a molecular weight of 366.39 g/mol. Its structure includes a pyrimidine core substituted with a methoxy group, a piperidine ring, and a trifluoromethyl-pyridine moiety, which contribute to its unique reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C17H22F3N4O2 |
Molecular Weight | 366.39 g/mol |
Key Functional Groups | Methoxy, Trifluoromethyl, Piperidine |
Research indicates that this compound acts as a ligand in various biochemical assays. Its interactions with specific molecular targets can modulate enzyme activity and influence signaling pathways. Preliminary studies suggest anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.
Biological Activities
- Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Activity : Initial findings indicate that it may inhibit enzymes involved in cancer cell proliferation. This suggests that it could be explored as a therapeutic agent in oncology.
- Enzyme Inhibition : The compound's structural features allow it to interact with various enzymes, potentially leading to modulation of metabolic pathways relevant to disease states.
Study on Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM, highlighting its potential as an anticancer agent.
Enzyme Interaction Studies
In vitro assays demonstrated that the compound inhibits specific enzymes associated with tumor growth. For instance, it was found to reduce the activity of certain kinases involved in signaling pathways critical for cancer cell survival.
Comparative Analysis with Similar Compounds
Several compounds with structural similarities were analyzed to understand the unique properties of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Methoxy-2-[1-(3-trifluoromethyl)-piperidinyl]-pyrimidine | Explored for anti-inflammatory properties | Moderate activity against inflammation |
6-[4-(5-methoxypyrimidin)]piperidine | Investigated for its role in cancer treatment | Significant anticancer properties |
3-Methylpyridine Derivative | Known for use in chemical syntheses | Limited biological activity |
Properties
IUPAC Name |
4-methoxy-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-25-16-9-14(21-11-22-16)24-7-5-12(6-8-24)10-26-15-4-2-3-13(23-15)17(18,19)20/h2-4,9,11-12H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKIBMVSXUWFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.